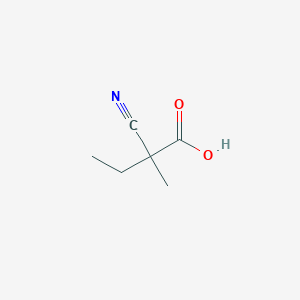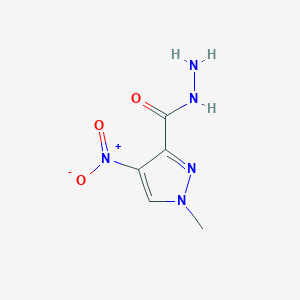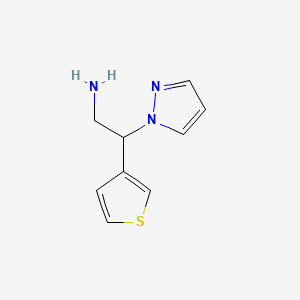
2-Cyano-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-Cyano-2-methylbutanoic acid is 127.14 . The IUPAC name is 2-cyano-2-methylbutanoic acid and the InChI code is 1S/C6H9NO2/c1-3-6(2,4-7)5(8)9/h3H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis
2-Cyano-2-methylbutanoic acid is a powder with a melting point of 47-48 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- 2,3-Dihydroxy-2-methylbutanamide and 2,3-dihydroxy-2-methylbutanoic acid have been synthesized using ion-exclusion and ion-exchange techniques, with acetoin cyanohydrin hydrolysis, showing potential for stereospecific reactions and yielding specific diastereomeric dl-acid mixtures (Powell et al., 1972).
- The use of perethylated β-cyclodextrin in chiral stationary phases has enabled the chiral capillary gas chromatography resolution of various 2-alkyl-branched acids, including 2-methylbutanoic acid, highlighting its potential in chiral analysis and separation techniques (Rettinger et al., 1991).
Role in Flavor and Aroma
- Aroma extract dilution analysis of commercial and self-prepared yeast extracts revealed key odorants including 2-methylbutanoic acid, indicating its significant role in flavor and aroma profiles of food products (Münch et al., 1997).
- Research on alcoholic beverages like wine showed the presence of hydroxy acids, including derivatives of 2-methylbutanoic acid, contributing to their aroma profile, implying its importance in beverage flavoring (Gracia-Moreno et al., 2015).
Bioconversion and Oxidation Studies
- Gluconobacter species have been utilized for the bioconversion of 2-methylbutanol to 2-methylbutanoic acid, with a focus on enantioselective metabolism, showing its potential in the synthesis of aroma compounds of economic interest (Schumacher et al., 1998).
- The oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI) in perchloric acid follows a specific rate law, leading to 2-methylpropanoic acid and carbon dioxide, demonstrating its chemical reactivity and potential applications in synthetic chemistry (Signorella et al., 1992).
Chiral Synthesis and Applications
- The synthesis of enantiomerically pure forms of 2-amino-methylbutanoic acid (Iva) demonstrates the importance of 2-methylbutanoic acid derivatives in the synthesis of specific amino acids, relevant in pharmaceutical and chemical industries (Cativiela et al., 1993).
- The chiral templating of surfaces with (S)-2-methylbutanoic acid on Pt(111) single-crystal surfaces illustrates its application in creating enantioselective surfaces, potentially useful in catalysis and material sciences (Lee & Zaera, 2006).
Safety and Hazards
properties
IUPAC Name |
2-cyano-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-6(2,4-7)5(8)9/h3H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAURMQOZWYLEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2461630.png)
![methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2461632.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2461633.png)
![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride](/img/structure/B2461636.png)
![N-(3-fluoro-4-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461637.png)
![2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B2461641.png)


![4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2461646.png)

![2-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2461649.png)

![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)
